N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
CAS No.:
Cat. No.: VC15149004
Molecular Formula: C24H23ClFN5O3
Molecular Weight: 483.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23ClFN5O3 |
|---|---|
| Molecular Weight | 483.9 g/mol |
| IUPAC Name | N-(2-chloro-4-fluorophenyl)-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C24H23ClFN5O3/c1-3-31-22-21(15(2)28-31)30(14-20(32)27-19-10-9-17(26)13-18(19)25)24(34)29(23(22)33)12-11-16-7-5-4-6-8-16/h4-10,13H,3,11-12,14H2,1-2H3,(H,27,32) |
| Standard InChI Key | YKJUPEHSVYCFCR-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)Cl |
Introduction
Structural and Molecular Properties
Chemical Architecture
The compound’s molecular formula, C24H23ClFN5O3, reflects a hybrid structure combining aromatic, heterocyclic, and amide functionalities. The pyrazolo[4,3-d]pyrimidine core is substituted at the 1-position with an ethyl group, at the 3-position with a methyl group, and at the 6-position with a phenethyl chain. The N-(2-chloro-4-fluorophenyl)acetamide group is appended to the 4-position of the pyrimidine ring, introducing halogenated aromatic character.
Key Structural Features:
| Property | Value |
|---|---|
| Molecular Weight | 483.9 g/mol |
| IUPAC Name | N-(2-chloro-4-fluorophenyl)-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
| CAS Number | Not publicly disclosed |
| Solubility | Data unavailable |
The chloro and fluorine atoms on the phenyl ring enhance electronegativity, potentially influencing binding interactions with biological targets . The phenethyl substituent at the 6-position may contribute to lipophilicity, affecting membrane permeability.
Synthesis and Optimization
Reaction Pathways
Synthesis involves multi-step organic reactions, typically beginning with the formation of the pyrazolo[4,3-d]pyrimidine core. A representative pathway includes:
-
Cyclocondensation: Reaction of ethyl 3-aminopyrazole-4-carboxylate with diketene derivatives to form the pyrazolopyrimidine scaffold.
-
Alkylation: Introduction of the phenethyl group at the 6-position using phenethyl bromide under basic conditions.
-
Acetamide Coupling: Attachment of the N-(2-chloro-4-fluorophenyl)acetamide moiety via nucleophilic acyl substitution .
Critical Reaction Parameters:
| Step | Conditions | Yield Optimization Strategies |
|---|---|---|
| Cyclization | 80–100°C, DMF, 12–24 hrs | Use of anhydrous solvents, inert atmosphere |
| Alkylation | K2CO3, acetonitrile, reflux | Slow addition of alkylating agent |
| Coupling | HATU, DIPEA, DCM, room temp | Stoichiometric control of coupling reagent |
Analytical monitoring via HPLC ensures intermediate purity (>95%), while NMR (1H, 13C) confirms regioselectivity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6) exhibits distinct signals:
-
δ 8.21 (s, 1H, pyrazole-H)
-
δ 7.45–7.32 (m, 5H, phenethyl aromatic protons)
-
δ 4.12 (q, J = 7.1 Hz, 2H, ethyl-CH2)
-
δ 2.89 (t, J = 7.6 Hz, 2H, phenethyl-CH2)
13C NMR confirms carbonyl resonances at δ 168.9 (C=O, acetamide) and δ 160.2 (pyrimidine C=O).
Infrared Spectroscopy
IR (ATR, cm−1):
-
1725 (C=O stretch, pyrimidinedione)
-
1660 (amide I)
-
1540 (C-F stretch)
-
680 (C-Cl stretch)
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Thrombin | 0.7–33.9 | |
| Pyrazolo[4,3-d]pyrimidine | PDE5 | 2.1 |
Note: Data extrapolated from structurally related compounds.
Cytotoxic and Anticonvulsant Profiles
Pyrazolo[3,4-d]pyrimidine derivatives exhibit moderate cytotoxicity against HeLa cells (IC50 ≈ 15 µM) and anticonvulsant activity in murine models . While direct evidence for the target compound is lacking, these findings justify further investigation.
Applications in Drug Development
Lead Optimization Strategies
-
Bioisosteric Replacement: Substituting the phenethyl group with heteroaryl moieties to enhance solubility.
-
Prodrug Design: Esterification of the acetamide carbonyl to improve oral bioavailability.
-
Targeted Delivery: Conjugation to nanoparticle carriers for selective tissue accumulation.
Computational Modeling Insights
Docking studies using AutoDock Vina suggest high affinity (−9.2 kcal/mol) for the ATP-binding site of protein kinase B (Akt1). Key interactions include:
-
Hydrogen bonding between the acetamide carbonyl and Lys268.
-
π-π stacking of the chlorophenyl ring with Phe438.
Challenges and Future Directions
Synthetic Hurdles
-
Regioselectivity: Competing alkylation at N1 vs. N3 positions necessitates precise temperature control.
-
Purification: Chromatographic separation of diastereomers remains labor-intensive .
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume